N,4-dimethylpiperazine-1-carbothioamide
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Overview
Description
N,4-dimethylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C6H14N2S It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethylpiperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N,4-dimethylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,4-dimethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: A related compound with similar structural features but lacking the thiocarbamoyl group.
N,N’-Dimethylpiperazine: Another derivative of piperazine with different substitution patterns.
Uniqueness
N,4-dimethylpiperazine-1-carbothioamide is unique due to the presence of the thiocarbamoyl group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds without this group cannot.
Properties
CAS No. |
64574-95-4 |
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Molecular Formula |
C7H15N3S |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
N,4-dimethylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C7H15N3S/c1-8-7(11)10-5-3-9(2)4-6-10/h3-6H2,1-2H3,(H,8,11) |
InChI Key |
VFIQPHIYQWWLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C |
Origin of Product |
United States |
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